molecular formula C10H15N3O4 B4793048 hexyl 4-nitro-1H-pyrazole-5-carboxylate

hexyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B4793048
M. Wt: 241.24 g/mol
InChI Key: HKILIXLHNBIKEE-UHFFFAOYSA-N
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Description

Hexyl 4-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative featuring a hexyl ester group at the 5-position and a nitro group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

IUPAC Name

hexyl 4-nitro-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)9-8(13(15)16)7-11-12-9/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILIXLHNBIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Ethyl and methyl analogs exhibit higher solubility in polar solvents like ethanol or DMF ( ).

Substituent Position and Reactivity :

  • The nitro group at the 4-position (vs. 3-position in ethyl 4-nitro-1H-pyrazole-3-carboxylate) alters electronic distribution, affecting reactivity in nucleophilic substitution or reduction reactions.
  • Aryl or alkyl substituents (e.g., 1-methyl in CAS 309740-49-6) can sterically hinder reactions at the pyrazole ring ( ).

Synthetic Routes: Analogs like ethyl 4-nitro-1H-pyrazole-3-carboxylate are synthesized via coupling reactions using EDCI/HOBt ( ). The hexyl variant likely follows a similar route with hexanol. Methyl 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylate ( ) employs isopropyl groups to modulate steric effects, a strategy applicable to the hexyl derivative.

Hexyl esters (e.g., hexyl acetate in ) are used in fragrances and cosmetics, indicating industrial utility for lipophilic esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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hexyl 4-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
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hexyl 4-nitro-1H-pyrazole-5-carboxylate

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